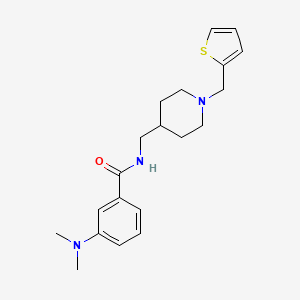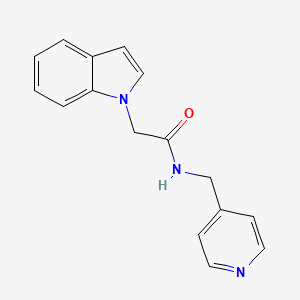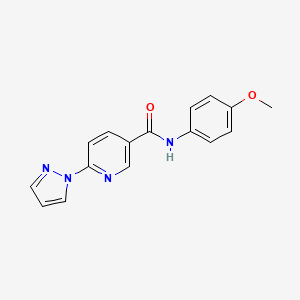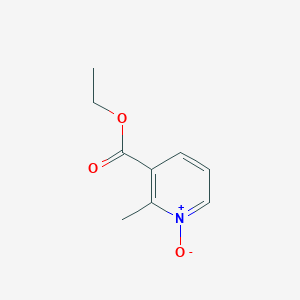![molecular formula C15H13N5O3S2 B2473877 2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide CAS No. 1170003-89-0](/img/structure/B2473877.png)
2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzo[d]thiazole group, which is a polycyclic aromatic compound that is a fusion of benzene and thiazole .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Detailed structural analysis would typically involve techniques such as NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, in the presence of certain solvents, 3-formylchromones and 2-aminobenzothiazoles can form corresponding imines .Wissenschaftliche Forschungsanwendungen
Potential Anticonvulsant Properties
Compounds structurally related to 2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide have been investigated for their potential anticonvulsant properties. Studies have synthesized and evaluated a series of derivatives and have found promising activity in preclinical models. For instance, certain compounds have shown significant protection against maximal electroshock-induced seizures in mice, rivalling traditional anticonvulsants like phenytoin (Kohn et al., 1993), (Ruhi Ali & N. Siddiqui, 2015).
Chymase Inhibition and Cardiovascular Effects
Related compounds have also been studied for their effects on cardiovascular diseases, such as abdominal aortic aneurysm and intimal hyperplasia after balloon injury, by acting as specific chymase inhibitors. These compounds have been shown to suppress the development of these conditions in animal models, indicating potential therapeutic applications in cardiovascular diseases (Koutaro Tsunemi et al., 2004), (S. Takai et al., 2003).
Neuroprotective Effects
Certain benzimidazole containing acetamide derivatives, which are structurally similar, have been shown to possess neuroprotective effects against ethanol-induced neurodegeneration. These compounds were observed to attenuate neuroinflammation and oxidative stress, suggesting their potential application in treating neurodegenerative disorders (Muhammad Imran et al., 2020).
Radiomodulatory Effects
Compounds with a similar structure have been investigated for their ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, an enzyme known for its antioxidant properties. They have shown potential as radiomodulatory agents, reducing the damaging effects of gamma radiation. This suggests their application in conditions requiring radiation therapy or protection against radiation-induced damage (A. M. Soliman et al., 2020).
Wirkmechanismus
Mode of Action
It is believed to involve a combination of aggregation-induced emission (aie) characteristics, an excited-state intramolecular proton transfer (esipt) mechanism, and intramolecular charge transfer (ict) effects . These processes could potentially alter the activity of target proteins or enzymes, leading to changes in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the compound’s ESIPT process and ICT effects could potentially be influenced by the solvent conditions
Eigenschaften
IUPAC Name |
2-[2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S2/c16-11(21)5-8-6-12(22)19-14(17-8)24-7-13(23)20-15-18-9-3-1-2-4-10(9)25-15/h1-4,6H,5,7H2,(H2,16,21)(H,17,19,22)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMFHGRLQQVMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-sec-butyl-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2473794.png)
![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473795.png)
![1-(4-chlorophenyl)-2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2473797.png)
![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)

![7-(4-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473803.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473809.png)




![Methyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2473816.png)
